

# An In-depth Technical Guide to 2H-pyrrolo[1,2-e]oxadiazine

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Compound of Interest

Compound Name: 2H-pyrrolo[1,2-e][1,2,5]oxadiazine

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This technical guide provides a comprehensive overview of the chemical and physical properties of 2H-pyrrolo[1,2-e]oxadiazine, alongside relevant experimental methodologies for the synthesis of related compounds and an exploration of their potential biological significance. This document is intended for researchers, scientists, and professionals involved in drug development and chemical research.

### **Chemical and Physical Properties**

2H-pyrrolo[1,2-e][1][2][3]oxadiazine is a heterocyclic organic compound with the molecular formula  $C_6H_6N_2O$ .[1] Its core structure consists of a fused pyrrole and oxadiazine ring system. The molecular weight and other key computed properties are summarized in the table below.



Property	Value	Reference
Molecular Weight	122.12 g/mol	Computed by PubChem 2.1 (PubChem release 2021.05.07)[1]
Molecular Formula	C <sub>6</sub> H <sub>6</sub> N <sub>2</sub> O	Computed by PubChem 2.1 (PubChem release 2021.05.07)[1]
Exact Mass	122.048012819 Da	Computed by PubChem 2.1 (PubChem release 2021.05.07)[1]
XLogP3-AA	2.3	Computed by XLogP3 3.0 (PubChem release 2021.05.07)[1]
Hydrogen Bond Donor Count	1	Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07)[1]
Hydrogen Bond Acceptor Count	2	Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07)[1]
Rotatable Bond Count	0	Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07)[1]
Topological Polar Surface Area	26.2 Ų	Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07)[1]
Heavy Atom Count	9	Computed by PubChem
Formal Charge	0	Computed by PubChem
Complexity	135	Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07)[1]



## Potential Biological Significance and Therapeutic Relevance

While specific biological activities for 2H-pyrrolo[1,2-e]oxadiazine are not extensively documented, the broader class of related heterocyclic compounds, such as pyrrolotriazinones, has garnered significant interest in medicinal chemistry. Notably, several patent applications have described pyrrolotriazinones as inhibitors of phosphoinositide 3-kinase (PI3K).[2][4] PI3K is a key enzyme in a signaling pathway that is often dysregulated in cancer, making it a valuable target for drug development. The structural similarity of 2H-pyrrolo[1,2-e]oxadiazine to these bioactive compounds suggests its potential for similar biological activities.

Derivatives of oxadiazole, a core component of the target molecule, are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6]



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Caption: Logical relationship of the pyrrolo-oxadiazine scaffold as a potential PI3K inhibitor.

# Representative Experimental Protocols for Synthesis of Related Pyrrole Heterocycles

Detailed experimental protocols for the synthesis of 2H-pyrrolo[1,2-e]oxadiazine are not readily available in the cited literature. However, the following protocols for the synthesis of precursors to related pyrrolotriazinones can serve as a valuable reference for researchers aiming to synthesize similar heterocyclic systems.[2][7][8]

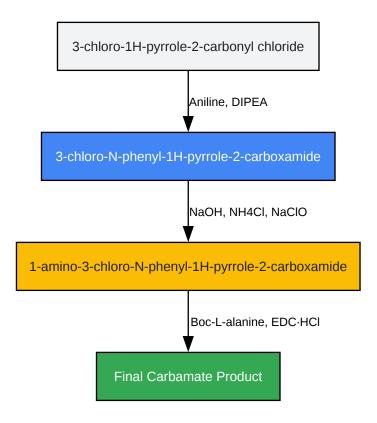
1. Synthesis of 3-chloro-N-phenyl-1H-pyrrole-2-carboxamide



- To a solution of 3-chloro-1H-pyrrole-2-carbonyl chloride in a suitable solvent such as 1,4-dioxane, add aniline and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) at 0 °C.
- The reaction mixture is then heated to 60 °C for several hours.
- After completion, the solvent is removed under reduced pressure.
- The residue is diluted with ethyl acetate and water, and the layers are separated.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and evaporated to yield the crude product, which can be further purified if necessary.
- 2. Synthesis of 1-amino-3-chloro-N-phenyl-1H-pyrrole-2-carboxamide
- The previously synthesized 3-chloro-N-phenyl-1H-pyrrole-2-carboxamide is dissolved in a suitable solvent.
- An aminating agent is introduced. A common method involves a reaction mixture of sodium hydroxide (NaOH), ammonium chloride (NH<sub>4</sub>Cl), and sodium hypochlorite (NaClO).[2][8]
- The reaction is stirred at room temperature for a specified period.
- The reaction mixture is then extracted with an organic solvent like ethyl acetate.
- The combined organic layers are dried, filtered, and concentrated.
- The crude product can be purified by column chromatography on silica gel.
- 3. Synthesis of tert-butyl (S)-(1-((3-chloro-2-(phenylcarbamoyl)-1H-pyrrol-1-yl)amino)-1-oxopropan-2-yl)carbamate
- To a solution of 1-amino-3-chloro-N-phenyl-1H-pyrrole-2-carboxamide in a solvent like tetrahydrofuran (THF), add N-(tert-butoxycarbonyl)-L-alanine and a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl).[7]
- The reaction is stirred at room temperature, typically overnight.



- Following the reaction, an aqueous workup with ethyl acetate extraction is performed.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the final product.[7]



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Caption: A representative workflow for the synthesis of a pyrrole-based precursor.

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